4-Chloro-2-nitrobenzaldehyde
Overview
Description
4-Chloro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H4ClNO3 . It is a crystalline solid that appears as a yellow powder. This compound is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitrobenzaldehyde is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is often involved in reactions due to its unique chemical properties . The compound’s role is to participate in reactions at this position, leading to various chemical transformations .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule . This process can lead to the formation of new compounds .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, leading to various chemical transformations . These transformations can potentially affect a wide range of biochemical pathways, depending on the specific reactants and conditions involved .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that this compound could have good bioavailability, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the compound can form new bonds and create different molecules . These transformations can potentially lead to various downstream effects, depending on the specific reactants and products involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be affected by the presence of other substances that can act as nucleophiles or leaving groups . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s reactivity and stability . It’s also important to note that the compound should be prevented from entering drains or being discharged into the environment .
Biochemical Analysis
Biochemical Properties
It is known that it can serve as an intermediate in organic synthesis
Molecular Mechanism
It is known that it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
4-Chloro-2-nitrobenzaldehyde is a relatively stable compound under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of 2-nitrobenzaldehyde. This process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-chloro-2-aminobenzaldehyde using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: It can be oxidized to 4-chloro-2-nitrobenzoic acid using oxidizing agents like potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Reduction: 4-Chloro-2-aminobenzaldehyde.
Oxidation: 4-Chloro-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitrobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-5-nitrobenzaldehyde: Similar structure but with the nitro group in a different position.
4-Nitrobenzaldehyde: Similar structure but without the chlorine atom.
Uniqueness: 4-Chloro-2-nitrobenzaldehyde is unique due to its specific combination of functional groups (chlorine and nitro) and their positions on the benzaldehyde ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNQUMLOFWSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204090 | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5551-11-1 | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5551-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005551111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved synthesis method for 4-chloro-2-nitrobenzaldehyde as described in the research?
A1: The research highlights a novel and efficient approach to synthesize this compound []. This method utilizes readily available starting materials like 4-chloro-2-nitrotoluene and employs a two-step process involving enamination followed by oxidation. The significance lies in the simplicity of the process, cost-effectiveness, and environmentally friendly conditions compared to potential alternative synthetic routes. The reported yield of 75.6% for this compound under optimized conditions further emphasizes the practicality of this method for potential large-scale applications.
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